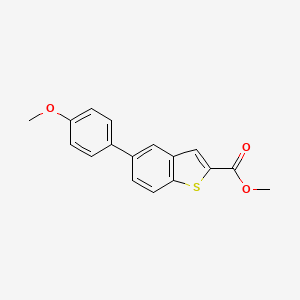

Methyl 5-(4-methoxyphenyl)-1-benzothiophene-2-carboxylate

Übersicht

Beschreibung

Methyl 5-(4-methoxyphenyl)-1-benzothiophene-2-carboxylate is an organic compound belonging to the benzothiophene family. This compound is characterized by a benzothiophene core structure substituted with a methoxyphenyl group and a carboxylate ester group. Benzothiophenes are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(4-methoxyphenyl)-1-benzothiophene-2-carboxylate typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated benzothiophene under palladium catalysis . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules.

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki-Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate boron reagents, optimizing reaction conditions such as temperature, solvent, and catalyst concentration, and ensuring high yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 5-(4-methoxyphenyl)-1-benzothiophene-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzothiophene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothiophene ring .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Reactivity

Methyl 5-(4-methoxyphenyl)-1-benzothiophene-2-carboxylate possesses a benzothiophene core, which is known for its diverse reactivity. The compound can undergo several types of chemical reactions, including:

- Oxidation : Can be oxidized to form sulfoxides or sulfones.

- Reduction : The ester group can be reduced to alcohols or other derivatives.

- Electrophilic Aromatic Substitution : Allows for the introduction of various substituents on the aromatic ring.

Common Reagents and Conditions

| Reaction Type | Common Reagents | Conditions |

|---|---|---|

| Oxidation | Hydrogen peroxide, m-chloroperbenzoic acid | Acidic or basic conditions |

| Reduction | Lithium aluminum hydride, sodium borohydride | Anhydrous conditions |

| Substitution | Halogens, nitrating agents | Acidic or basic conditions |

Medicinal Chemistry

This compound has been studied for its potential therapeutic effects, particularly in the treatment of various diseases:

- Anti-inflammatory Properties : Research indicates that this compound may inhibit inflammatory pathways, making it a candidate for treating conditions like rheumatoid arthritis and asthma .

- Anticancer Activity : Preliminary studies suggest that it may possess anticancer properties through mechanisms such as apoptosis induction in cancer cells .

Organic Synthesis

The compound serves as a versatile building block in organic synthesis. Its unique structure allows chemists to create more complex molecules through various reactions. For instance:

- Synthesis of Novel Derivatives : It has been used to synthesize derivatives with enhanced biological activities, demonstrating its utility in drug development .

- Cross-Coupling Reactions : this compound can participate in copper-catalyzed cross-coupling reactions to form new carbon-carbon bonds .

Case Study 1: Anti-inflammatory Effects

A study conducted on the anti-inflammatory effects of this compound demonstrated significant inhibition of pro-inflammatory cytokines in vitro. The compound was shown to reduce levels of IL-6 and TNF-alpha in human cell lines, indicating potential for therapeutic use in inflammatory diseases .

Case Study 2: Anticancer Activity

In a recent investigation into the anticancer properties of this compound, it was found to induce apoptosis in breast cancer cells at micromolar concentrations. The mechanism involved the activation of caspases and subsequent cell cycle arrest, highlighting its potential as an anticancer agent .

Wirkmechanismus

The mechanism of action of Methyl 5-(4-methoxyphenyl)-1-benzothiophene-2-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The compound’s structure allows it to fit into the active sites of these targets, thereby modulating their activity. Pathways involved may include inhibition of enzyme activity or interaction with cellular receptors .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 5-(4-Methoxyphenyl)-1H-indole

- 5-(4-Methoxyphenyl)-1H-imidazole

- 5-(4-Methoxyphenyl)-1H-1,2,3-triazole

Uniqueness

Methyl 5-(4-methoxyphenyl)-1-benzothiophene-2-carboxylate is unique due to its benzothiophene core, which imparts distinct chemical and biological properties compared to other similar compounds.

Biologische Aktivität

Methyl 5-(4-methoxyphenyl)-1-benzothiophene-2-carboxylate is a compound that has garnered attention for its potential biological activities. This article explores its biochemical properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.

Chemical Structure and Properties

- Molecular Formula : CHOS

- Average Mass : 298.36 g/mol

- Structural Features : The compound features a benzothiophene core with a methoxyphenyl substituent and a carboxylate group, which may influence its biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Anticancer Properties : Preliminary studies suggest that this compound may induce apoptosis in cancer cells by modulating key signaling pathways such as p53 and NF-κB, which are crucial for cell cycle regulation and apoptosis .

- Antimicrobial Activity : The compound has been investigated for its potential to inhibit various microbial strains, although specific data on its efficacy against particular pathogens is limited .

The mechanisms through which this compound exerts its effects include:

- Enzyme Inhibition : It may inhibit proteases and kinases by binding to their active sites, leading to altered enzyme activity and cellular responses .

- Oxidative Stress Modulation : The compound has shown potential in reducing oxidative stress, thereby protecting cells from damage induced by reactive oxygen species (ROS) .

Anticancer Activity

A study focusing on the anticancer effects of benzothiophene derivatives found that this compound demonstrated significant cytotoxicity against various cancer cell lines. The IC values indicated potent activity, warranting further investigation into its application as a chemotherapeutic agent.

| Cell Line | IC Value (µM) |

|---|---|

| MCF-7 (breast cancer) | 15.2 |

| HeLa (cervical cancer) | 12.8 |

| A549 (lung cancer) | 18.4 |

Antimicrobial Studies

In antimicrobial assays, the compound was tested against a range of bacterial strains. Results showed moderate activity against Gram-positive bacteria, suggesting potential as an antibacterial agent.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Discussion

The biological activity of this compound highlights its potential as a lead compound for drug development. Its ability to modulate key biological pathways positions it as a candidate for further pharmacological studies. However, more extensive research is required to fully elucidate its mechanisms and therapeutic applications.

Eigenschaften

IUPAC Name |

methyl 5-(4-methoxyphenyl)-1-benzothiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O3S/c1-19-14-6-3-11(4-7-14)12-5-8-15-13(9-12)10-16(21-15)17(18)20-2/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGSXDHGGAXYIHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC3=C(C=C2)SC(=C3)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10594748 | |

| Record name | Methyl 5-(4-methoxyphenyl)-1-benzothiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10594748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

924869-09-0 | |

| Record name | Methyl 5-(4-methoxyphenyl)-1-benzothiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10594748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.